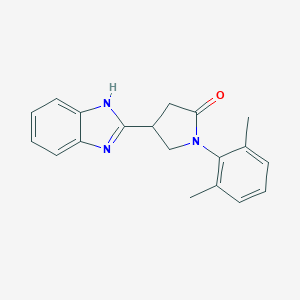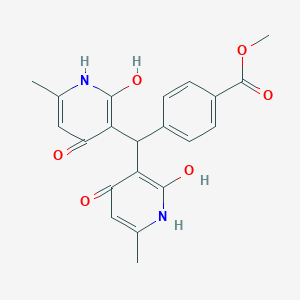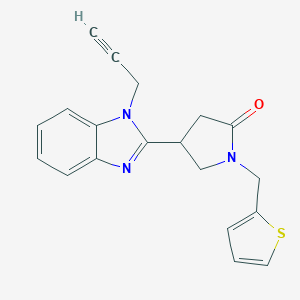![molecular formula C19H19NO3 B368155 1'-benzyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one CAS No. 883641-83-6](/img/structure/B368155.png)
1'-benzyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-benzyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is a useful research compound. Its molecular formula is C19H19NO3 and its molecular weight is 309.4g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as <0.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Indole Synthesis and Chemical Properties
Indole compounds, including those with complex substituents like "1'-benzyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one", play a crucial role in medicinal chemistry and organic synthesis. The indole synthesis processes, as reviewed by Taber and Tirunahari (2011), outline the diversity of methods available for constructing the indole core, a fundamental scaffold in pharmaceuticals (Taber & Tirunahari, 2011). This research highlights the versatility of indole derivatives in drug development, potentially including compounds with structures similar to the one .
Benzoxazinoids in Plant Defense and Potential Antimicrobial Applications
Benzoxazinoids, which share some structural features with complex indole derivatives, have been studied for their role in plant defense and potential as antimicrobial agents. The research by de Bruijn, Gruppen, and Vincken (2018) on benzoxazinoids discusses their effectiveness and the potential for the underlying structures to serve as scaffolds for developing new antimicrobial compounds (de Bruijn, Gruppen, & Vincken, 2018). This suggests that compounds with similar structural complexity could be explored for their biological activities and applications in healthcare.
Synthetic Approaches to Complex Molecules
Research on synthetic methodologies provides insights into the approaches for constructing complex molecules, which can include multifaceted indole derivatives. Studies like those conducted by Teli et al. (2023), which review the synthesis of 1,4- and 1,5-benzodiazepines using o-phenylenediamine, demonstrate the evolving synthetic strategies that could be applicable to synthesizing compounds like "this compound" (Teli et al., 2023). These methodologies highlight the importance of innovative synthetic routes in accessing complex chemical entities for research and development.
Propriétés
IUPAC Name |
1'-benzyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-8-9-14(2)17-16(13)19(22-10-11-23-19)18(21)20(17)12-15-6-4-3-5-7-15/h3-9H,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMKXCROHXFKPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)N(C(=O)C23OCCO3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200341 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B368073.png)
![3,4,5-TRIMETHOXY-N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]BENZAMIDE](/img/structure/B368078.png)
![(4-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368083.png)
![(3-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368084.png)
METHANONE](/img/structure/B368085.png)
![2-{[1-(4-Chlorobenzoyl)-3-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B368089.png)


![{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368102.png)
![(2-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368103.png)
![{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368104.png)
![1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368108.png)
![1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368109.png)

